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molecular formula C5H7N3OS B561386 5-Methylthiazole-4-carbohydrazide CAS No. 100517-03-1

5-Methylthiazole-4-carbohydrazide

Cat. No. B561386
M. Wt: 157.191
InChI Key: VHVHOUZISABZCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:1][c:2]1[c:3]([C:7](=[O:8])[NH:9][NH:10][C:11]([O:12][C:13]([CH3:14])([CH3:15])[CH3:16])=[O:17])[n:4][cH:5][s:6]1.[ClH:18]>>[CH3:1][c:2]1[c:3]([C:7](=[O:8])[NH:9][NH2:10])[n:4][cH:5][s:6]1

Inputs

Step One
Name
Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1scnc1C(=O)NNC(=O)OC(C)(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cl

Outcomes

Product
Name
Type
product
Smiles
Cc1scnc1C(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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